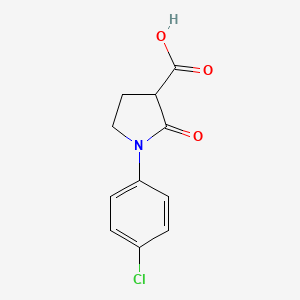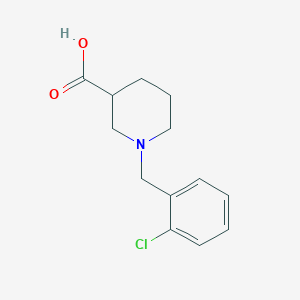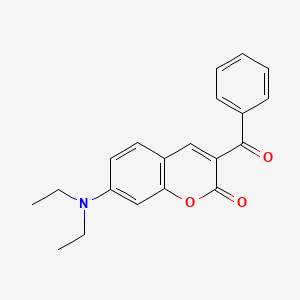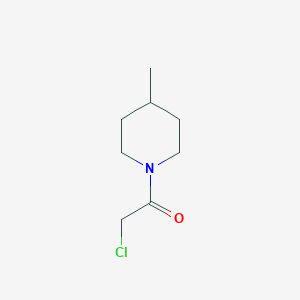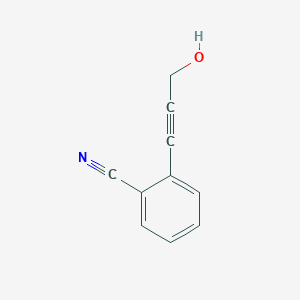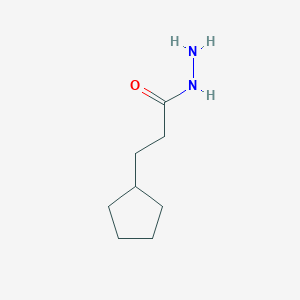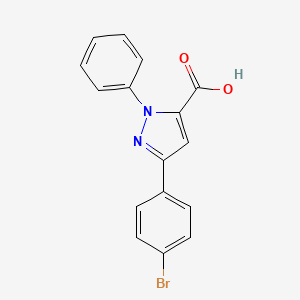
3-(4-Bromphenyl)-1-phenyl-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid” is a nitrogen-rich organic compound . It is related to other compounds by their synthesis .
Synthesis Analysis
The syntheses of a formazan and a verdazyl radical are reported along with their crystal structures, UV–Vis spectra, and the EPR spectrum of the radical . In addition, the isolation of a possible by-product was achieved . Verdazyl radicals are a family of organic radicals first reported by Kuhn & Trischmann (1963) who emphasized their intense green color and their stability .Molecular Structure Analysis
The title compounds, C19H15BrN4, C20H16BrN4 and C20H15BrN4, are nitrogen-rich organic compounds that are related by their synthesis . The verdazyl radical, in which stacking leads to antiferromagnetic interactions, was reported previously . For this compound, improved structural data and spectroscopic data are presented .Chemical Reactions Analysis
The formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds and spectroscopic data are provided in addition to the crystal structure . The triazole compound is a side-product of the verdazyl synthesis .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie
Verbindungen, die auf einem Pyrazolin-Fragment basieren, wie das in Frage stehende, sind für die pharmazeutische Industrie von besonderem Interesse . Es wurde festgestellt, dass sie verschiedene medizinische Eigenschaften besitzen, die in den folgenden Abschnitten beschrieben werden.
Antitumoraktivität
Einige Pyrazolin-basierte Verbindungen haben eine Antitumoraktivität gezeigt . Obwohl spezifische Studien zu „3-(4-Bromphenyl)-1-phenyl-1H-pyrazol-5-carbonsäure“ nicht verfügbar sind, ist es möglich, dass sie aufgrund ihrer strukturellen Ähnlichkeit ähnliche Eigenschaften aufweist.
Antibakterielle und Antimykotische Aktivität
Es wurde auch festgestellt, dass Pyrazolin-basierte Verbindungen antimikrobielle und antimykotische Aktivitäten besitzen . Dies macht sie potenziell nützlich bei der Entwicklung neuer antimikrobieller und antimykotischer Medikamente.
Entzündungshemmende Aktivität
Die synthetisierte Verbindung hat sich für verschiedene biomedizinische Anwendungen, insbesondere für die Regulation von entzündlichen Erkrankungen, als vielversprechend erwiesen . Dies basiert auf Docking-Studien, die an der Verbindung durchgeführt wurden.
Antidepressive und Antikonvulsive Aktivität
Einige Berichte deuten darauf hin, dass Pyrazolin-Derivate antidepressive und antikonvulsive Aktivitäten haben können . Dies könnte „this compound“ zu einem potenziellen Kandidaten für weitere Forschung in diesen Bereichen machen.
Landwirtschaft: Herbizid-Entgiftungsmittel
Im Bereich der Landwirtschaft wurden Pyrazolin-basierte Verbindungen als Herbizid-Entgiftungsmittel eingesetzt . Dies könnte eine weitere potenzielle Anwendung von „this compound“ sein.
Safety and Hazards
Zukünftige Richtungen
As of late, verdazyls experience renewed interest, partially as a result of the improvements concerning their syntheses, enabling the introduction of a large variety of substitution patterns . This suggests that there may be future research directions in the synthesis and application of similar compounds.
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazolines and their derivatives, have confirmed biological and pharmacological activities . They interact with their targets, leading to various changes at the molecular level that result in their diverse biological activities .
Biochemical Pathways
Compounds like pyrazolines and their derivatives are known to affect various cellular components negatively due to oxidative stress . They increase the production of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .
Result of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to cause various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGSUDOTLLOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391043 | |
| Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-61-7 | |
| Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


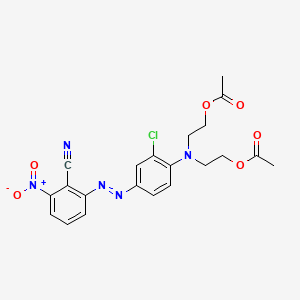



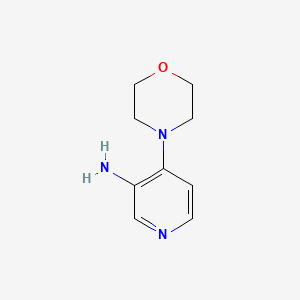
![3-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B1608458.png)


